1,3-Dipropylthiourea
Overview
Description
1,3-Dipropylthiourea is an organosulfur compound with the molecular formula C7H16N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by propyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dipropylthiourea can be synthesized through the reaction of propylamine with carbon disulfide, followed by the addition of hydrogen peroxide. The reaction typically proceeds as follows:
Step 1: Propylamine reacts with carbon disulfide to form propylammonium dithiocarbamate.
Step 2: The propylammonium dithiocarbamate is then oxidized using hydrogen peroxide to yield this compound.
The reaction conditions generally involve maintaining a controlled temperature and pH to ensure optimal yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs .
Chemical Reactions Analysis
Types of Reactions
1,3-Dipropylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the propyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl thioureas.
Scientific Research Applications
1,3-Dipropylthiourea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-dipropylthiourea involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it can inhibit the activity of certain enzymes involved in the production of reactive oxygen species, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
N,N’-Diphenylthiourea: Similar structure but with phenyl groups instead of propyl groups.
N,N’-Dibutylthiourea: Similar structure but with butyl groups instead of propyl groups.
N-Methylthiourea: Similar structure but with a methyl group instead of propyl groups.
Uniqueness
1,3-Dipropylthiourea is unique due to its specific propyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in certain applications, such as its role as a ligand in coordination chemistry and its potential pharmaceutical applications .
Properties
IUPAC Name |
1,3-dipropylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2S/c1-3-5-8-7(10)9-6-4-2/h3-6H2,1-2H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXGIIVHLRLBSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384219 | |
Record name | 1,3-Dipropylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26536-60-7 | |
Record name | 1,3-Dipropylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DIPROPYL-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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